1H-Imidazole-2-carbohydrazide: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
1H-Imidazole-2-carbohydrazide: A Comprehensive Technical Guide on Synthesis, Properties, and Applications
Executive Summary
1H-Imidazole-2-carbohydrazide (CAS: 68251-67-2) is a highly versatile, nitrogen-rich heterocyclic building block. Characterized by its dual functionality—an electron-rich imidazole ring and a highly nucleophilic carbohydrazide moiety—it serves as a critical precursor in advanced organic synthesis. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthesis protocols, and its cutting-edge applications ranging from the formulation of Energetic Coordination Polymers (ECPs) to the development of targeted pharmacological modulators for the NLRP3 inflammasome.
Physicochemical Properties & Molecular Identity
Understanding the baseline physicochemical properties of 1H-imidazole-2-carbohydrazide is essential for predicting its behavior in coordination chemistry and organic synthesis. The data below summarizes its core molecular identity[1].
| Property | Value |
| Chemical Name | 1H-Imidazole-2-carbohydrazide |
| CAS Number | 68251-67-2 |
| Molecular Formula | C 4 H 6 N 4 O |
| Molecular Weight | 126.12 g/mol |
| InChI Key | ICBDCZOMGFWNRM-UHFFFAOYSA-N |
| Physical State | Solid / Powder |
| Storage Temperature | Room Temperature (RT) |
| GHS Hazard Statements | H302, H312, H315, H319, H332, H335 |
Data sourced from [1].
Chemical Synthesis & Purification Workflow
The synthesis of 1H-imidazole-2-carbohydrazide relies on a nucleophilic acyl substitution, converting an ester precursor into a hydrazide. This protocol ensures high yield (~96%) and purity without the need for complex column chromatography[2].
Step-by-Step Methodology
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Preparation: Dissolve 3.0 g (21 mmol) of Ethyl 1H-imidazole-2-carboxylate in 10 mL of absolute ethanol within a round-bottom flask equipped with a magnetic stir bar.
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Nucleophilic Addition: Behind an explosion shield, add 10 mL (200 mmol) of 80% hydrazine hydrate dropwise to the stirring solution at room temperature.
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Thermal Activation: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78 °C) for exactly 4 hours.
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Crystallization: Remove the heat source and allow the mixture to cool slowly to room temperature to induce crystallization.
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Isolation: Collect the resulting white precipitate via vacuum filtration.
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Purification: Wash the filter cake thoroughly with chilled ethanol (0–4 °C).
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Drying: Air-dry the solid for 2 hours to afford the final product[2].
Step-by-step synthesis workflow of 1H-imidazole-2-carbohydrazide via nucleophilic acyl substitution.
Causality & Experimental Logic
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Excess Hydrazine Hydrate (10 eq): Hydrazine is a bifunctional nucleophile. Using a massive stoichiometric excess ensures mono-acylation by overwhelmingly favoring the collision rate between the ester and free hydrazine, thereby preventing the formation of symmetric 1,2-diacylhydrazine dimers.
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Ethanol as Solvent: Ethanol provides an optimal thermodynamic environment. At reflux, it fully solubilizes the starting ester. Upon cooling, the increased hydrogen-bonding capacity of the resulting carbohydrazide drastically reduces its solubility in ethanol, driving spontaneous crystallization.
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Chilled Ethanol Wash: Washing the filter cake with chilled ethanol removes unreacted hydrazine and trace impurities while minimizing the dissolution of the purified product.
Self-Validation Checkpoint
To verify structural integrity and reaction completion, perform 1 H NMR spectroscopy (400 MHz, DMSO- d6 ). The disappearance of the ethyl quartet/triplet signals confirms complete ester consumption. The product is validated by the appearance of a broad singlet at δ 12.96 ppm (imidazole NH), a sharp singlet at δ 9.53 ppm (hydrazide NH), a doublet at δ 7.24 ppm (imidazole CH protons), and a broad signal at δ 4.43 ppm (hydrazide NH 2 )[2].
Coordination Chemistry & Energetic Coordination Polymers (ECPs)
Beyond organic synthesis, 1H-imidazole-2-carbohydrazide (often denoted as 2-IZCA in materials science) is highly valued in the development of primary explosives and laser initiators.
Causality & Energetic Logic
2-IZCA possesses multiple nitrogen and oxygen coordination sites, making it an excellent multidentate ligand for transition metals like Silver(I)[3]. The formation of Ag(I)-based Energetic Coordination Polymers (ECPs) leverages the inherent high heat of formation of the nitrogen-rich imidazole and hydrazide groups. The rigid coordination network stabilizes the energetic molecule, resulting in a favorable balance between mechanical sensitivity (Impact Sensitivity = 27 J, Friction Sensitivity = 84 N) and explosive output. This controlled sensitivity profile makes the resulting ECPs highly viable as precision laser initiators (E = 126 mJ)[3].
Self-Validation Checkpoint
The successful coordination of Ag(I) to 2-IZCA can be validated using Differential Scanning Calorimetry (DSC) to verify the thermal initial decomposition temperature (T d ), which for the 2-IZCA-Ag(I) complex occurs at a highly specific 210 °C[3].
Pharmacological Applications
NLRP3 Inflammasome Modulation
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is implicated in numerous inflammatory and neurodegenerative diseases. 1H-Imidazole-2-carbohydrazide serves as a highly versatile building block for synthesizing heterocyclic modulators of this pathway[4].
Causality & Mechanistic Logic
The primary amine of the carbohydrazide moiety serves as a highly reactive nucleophile. When reacted with carbon disulfide (CS 2 ) in the presence of pyridine at elevated temperatures (100 °C), it undergoes dithiocarbamate intermediate formation followed by intramolecular cyclization[4]. This yields a rigid, heteroaromatic core (e.g., oxadiazole or thiadiazole derivatives). These rigid systems are critical for docking into the nucleotide-binding domain (NBD) of the NLRP3 protein, sterically hindering the ATP-dependent oligomerization required for inflammasome assembly, thereby halting downstream Caspase-1 activation and IL-1 β release[4].
NLRP3 inflammasome activation cascade and targeted inhibition by imidazole-derived modulators.
Self-Validation Checkpoint
For the cyclization reaction with CS 2 , reaction completion can be monitored via the acidification of the mixture (pH 2 with 1M HCl), which precipitates the cyclized product. Successful cyclization is confirmed by the disappearance of the primary amine stretching bands (~3300-3400 cm −1 ) in FTIR spectroscopy[4].
Antimicrobial and Anticancer Derivatives
The imidazole ring is a privileged pharmacophore capable of forming robust π -interactions and acting as both a proton donor and acceptor within enzyme active sites[5].
By reacting imidazole-2-carbohydrazide derivatives (such as the 1-methyl-4-nitro analog) with various isothiocyanates in boiling ethanol, researchers can synthesize a library of thiosemicarbazides in high yields (81–85%)[5]. The nucleophilic attack of the hydrazide terminal amine on the electrophilic carbon of the isothiocyanate generates the thiosemicarbazide linkage. This specific linkage is highly valued in drug discovery because it acts as a strong chelating agent for trace metals essential for bacterial and tumor cell survival, thereby inducing targeted cytotoxicity[5].
Sources
- 1. 1H-imidazole-2-carbohydrazide | 68251-67-2 [sigmaaldrich.com]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2025133307A1 - Heterocyclic modulators of the nlrp3 inflammasome pathway - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
